molecular formula C9H13ClN2O3 B13563582 6-(3-Aminopropoxy)pyridine-2-carboxylicacidhydrochloride

6-(3-Aminopropoxy)pyridine-2-carboxylicacidhydrochloride

Cat. No.: B13563582
M. Wt: 232.66 g/mol
InChI Key: JGIYMQHHBUQBMX-UHFFFAOYSA-N
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Description

6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 6-hydroxypyridine-2-carboxylic acid with 3-aminopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of various chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism by which 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The carboxylic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-aminopyridine-2-carboxylic acid: A similar compound with an amino group at the 6-position and a carboxylic acid group at the 2-position.

    6-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride: Another derivative with a similar structure but different substitution pattern.

Uniqueness

6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of the 3-aminopropoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

6-(3-aminopropoxy)pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c10-5-2-6-14-8-4-1-3-7(11-8)9(12)13;/h1,3-4H,2,5-6,10H2,(H,12,13);1H

InChI Key

JGIYMQHHBUQBMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OCCCN)C(=O)O.Cl

Origin of Product

United States

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